molecular formula C17H18N4O4 B4172434 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine

1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine

Cat. No.: B4172434
M. Wt: 342.35 g/mol
InChI Key: JNRMJOJQRHYGGK-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a methoxy-nitrophenyl group and a pyridinylcarbonyl group

Properties

IUPAC Name

[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-25-14-4-5-15(16(11-14)21(23)24)19-7-9-20(10-8-19)17(22)13-3-2-6-18-12-13/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRMJOJQRHYGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794992
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine typically involves multi-step organic reactions. A common synthetic route includes:

    Nitration and Methoxylation: The starting material, 4-nitroanisole, undergoes nitration to introduce the nitro group and methoxylation to add the methoxy group.

    Piperazine Formation: The intermediate is then reacted with piperazine under controlled conditions to form the piperazine ring.

    Pyridinylcarbonyl Addition: Finally, the pyridinylcarbonyl group is introduced through a coupling reaction, often using reagents like pyridine-3-carboxylic acid and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The piperazine ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Major Products:

    Reduction: 1-(4-amino-2-methoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized piperazine derivatives.

Scientific Research Applications

1-(4-Methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine involves its interaction with specific molecular targets such as enzymes or receptors. The nitrophenyl and pyridinylcarbonyl groups are crucial for binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine: Lacks the nitro group, which may affect its reactivity and biological activity.

    1-(4-Nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine: Lacks the methoxy group, potentially altering its pharmacokinetic properties.

Uniqueness: 1-(4-Methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for versatile applications in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine
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1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine

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